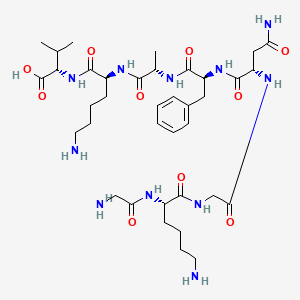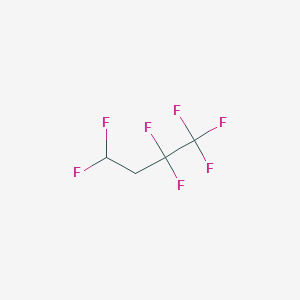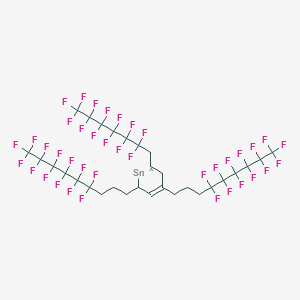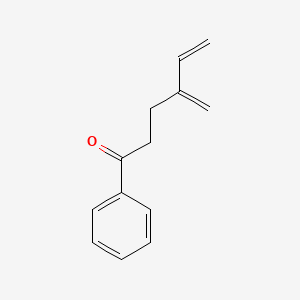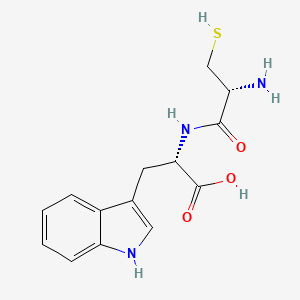
L-Cysteinyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinyl-L-tryptophan is a dipeptide composed of the amino acids L-cysteine and L-tryptophan. L-cysteine contains a thiol group, making it a sulfur-containing amino acid, while L-tryptophan is an aromatic amino acid known for its role as a precursor to several important biomolecules. The combination of these two amino acids in a dipeptide form can result in unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-tryptophan can be synthesized through peptide bond formation between L-cysteine and L-tryptophan. This process typically involves the activation of the carboxyl group of L-cysteine, followed by its reaction with the amino group of L-tryptophan. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant Escherichia coli strains engineered to express enzymes that facilitate the biosynthesis of the dipeptide. These methods can be optimized for higher yields and cost-effectiveness through metabolic engineering and fermentation process optimization .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are commonly used.
Substitution: Alkyl halides can be used for nucleophilic substitution reactions involving the thiol group.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioethers.
Aplicaciones Científicas De Investigación
L-Cysteinyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein folding and stability due to the presence of the thiol group.
Medicine: Explored for its potential antioxidant properties and its role in modulating oxidative stress.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of more complex biomolecules
Mecanismo De Acción
The mechanism of action of L-Cysteinyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Protein Interactions: The dipeptide can interact with proteins through disulfide bond formation, influencing protein structure and function.
Metabolic Pathways: L-tryptophan is a precursor to serotonin and melatonin, which are involved in regulating mood and sleep.
Comparación Con Compuestos Similares
L-Cysteinyl-L-tryptophan can be compared with other dipeptides and amino acid derivatives:
L-Cysteinyl-L-serine: Similar in containing a thiol group but lacks the aromatic ring of tryptophan.
L-Tryptophyl-L-tyrosine: Contains two aromatic amino acids, providing different chemical properties.
L-Cysteinyl-L-methionine: Both contain sulfur, but methionine has a methylthioether group instead of a thiol group.
These comparisons highlight the unique combination of sulfur-containing and aromatic properties in this compound, making it distinct in its chemical and biological behavior .
Propiedades
Número CAS |
161559-67-7 |
|---|---|
Fórmula molecular |
C14H17N3O3S |
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17N3O3S/c15-10(7-21)13(18)17-12(14(19)20)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,21H,5,7,15H2,(H,17,18)(H,19,20)/t10-,12-/m0/s1 |
Clave InChI |
SYELGNBERZZXAG-JQWIXIFHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
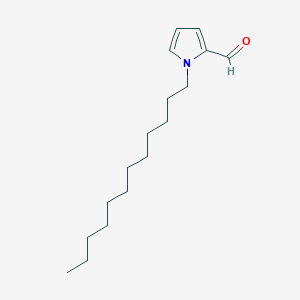
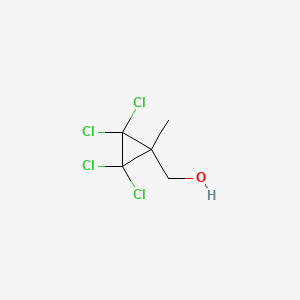
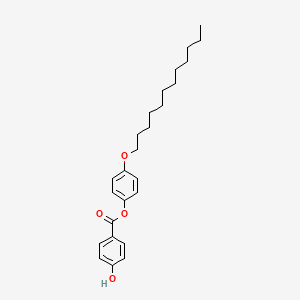
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
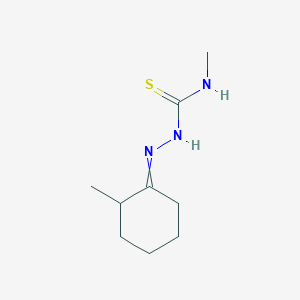

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
